molecular formula C9H11N3O4 B571370 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate CAS No. 1239017-80-1

2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

Cat. No. B571370
M. Wt: 225.204
InChI Key: SYYLQNPWAPHRFV-UHFFFAOYSA-N
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Description

“2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is a chemical compound with the molecular formula C9H11N3O4 . It is used for chemical probe synthesis .


Molecular Structure Analysis

The molecular weight of “2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is 225.20 . The molecular structure includes a diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom .


Physical And Chemical Properties Analysis

The predicted density of “2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is 1.56±0.1 g/cm3 . The predicted boiling point is 325.7±48.0 °C .

Scientific Research Applications

  • Anticonvulsant Agents Synthesis : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential new hybrid anticonvulsant agents. These compounds showed promise in preliminary anticonvulsant screening, with 25 compounds offering protection in seizure models at a fixed dose of 100mg/kg. Notably, compounds 4, 7, 8, 13, 15-18, 24, and 26 demonstrated a broad spectrum of activity across preclinical seizure models (Kamiński et al., 2015).

  • Synthesis of Derivatives for Chemical Studies : Mironiuk-Puchalska et al. (2008) explored the synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives, contributing to the field of organic synthesis and chemical analysis (Mironiuk-Puchalska et al., 2008).

  • Hybrid Molecules with Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. Compound 15 was particularly noteworthy, showing favorable anticonvulsant properties and a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2016).

  • Thermal Decomposition Study : Stevens et al. (1990) studied the thermolyses of 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid. This research is significant for understanding the behavior of these compounds under thermal conditions (Stevens et al., 1990).

  • Cross-linking in Ribosomes : Sergiev et al. (1998) used photoreactive diazirine derivatives of uridine to study contacts between 5S rRNA and 23S rRNA in Escherichia coli ribosomes. This research provides insights into the structural and functional aspects of ribosomal RNA (Sergiev et al., 1998).

  • Synthesis and Structural Analysis : Yao et al. (2013) synthesized and characterized two uracil derivatives. This research contributes to the field of organic chemistry, particularly in the synthesis and analysis of pyrimidine derivatives (Yao et al., 2013).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyldiazirin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-9(10-11-9)5-4-8(15)16-12-6(13)2-3-7(12)14/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYLQNPWAPHRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

Citations

For This Compound
4
Citations
AE Arguello, T Srikumar… - Current Protocols in …, 2018 - Wiley Online Library
Post‐transcriptional modifications play an important role in RNA biology. In particular, the addition of small chemical groups to the nucleobases of mRNA can affect how modified …
RJ Shirey - 2022 - search.proquest.com
Point-of-care diagnostic for onchocerciasis. The parasitic disease onchocerciasis is the second leading cause of preventable blindness. Efforts to combat this disease are limited by the …
Number of citations: 0 search.proquest.com
H Paritala - 2010 - search.proquest.com
N 5-Carboxyaminoimidazole ribonucleotide synthetase (N 5-CAIR synthetase), a key enzyme in microbial de novo purine biosynthesis, catalyzes the conversion of aminoimidazole …
Number of citations: 1 search.proquest.com
AE Arguello - 2022 - search.proquest.com
Biological outcomes arise from tightly regulated gene expression programs. While a sequence of genetic instructions is essential to define these outcomes, it is not sufficient to convey …
Number of citations: 2 search.proquest.com

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